5-Chloro-2,3-difluoroisonicotinaldehyde
Description
5-Chloro-2,3-difluoroisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, a pyridine-based aldehyde. The compound features a pyridine ring substituted with chlorine at the 5-position and fluorine atoms at the 2- and 3-positions, with an aldehyde functional group at the 4-position (para to the nitrogen atom in the pyridine ring). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-chloro-2,3-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYISQHWWFVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745098 | |
| Record name | 5-Chloro-2,3-difluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-52-0 | |
| Record name | 5-Chloro-2,3-difluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde typically involves the chlorination and fluorination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluoroisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2,3-difluoroisonicotinic acid.
Reduction: 5-Chloro-2,3-difluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,3-difluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Similarities
The comparison focuses on halogenated isonicotinaldehyde derivatives, particularly those with chloro, fluoro, or mixed substituents. Key compounds include:
| Compound Name | CAS Number | Substituents | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 2,3,5-Trichloroisonicotinaldehyde | 251997-31-6 | Cl (2,3,5-positions) | 0.91 | Additional Cl at 5-position |
| 2,3-Dichloroisonicotinaldehyde | 884495-41-4 | Cl (2,3-positions) | 0.75 | No F substituents |
| 2,5-Dichloroisonicotinaldehyde | 102645-33-0 | Cl (2,5-positions) | 0.74 | Cl at 5-position instead of F |
| 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | 351410-62-3 | F (5), OCH₃ (2), CHO (3) | 0.63 | Methoxy group at 2-position |
| 2-Chloro-6-methoxynicotinaldehyde | 95652-80-5 | Cl (2), OCH₃ (6), CHO (4) | 0.70 | Methoxy at 6-position, different ring |
Key Observations :
- Substituent Position and Type : The highest similarity (0.91) is observed with 2,3,5-Trichloroisonicotinaldehyde, which shares chloro substituents at the 2- and 3-positions but adds a third chlorine at the 5-position. This suggests that halogen density significantly impacts similarity scores .
- Fluorine vs. Chlorine : Compounds with fluorine substituents (e.g., 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) exhibit lower similarity (0.63), likely due to fluorine’s smaller atomic radius and stronger electron-withdrawing effects compared to chlorine.
- Functional Group Variations : Methoxy groups (e.g., in 95652-80-5) reduce similarity due to altered electronic and steric profiles compared to halogens .
Physicochemical and Reactivity Differences
- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, enhancing the aldehyde’s electrophilicity. In contrast, chloro substituents provide less electron withdrawal but greater steric bulk .
- Such interactions could affect solubility and crystallinity in related compounds .
Biological Activity
5-Chloro-2,3-difluoroisonicotinaldehyde (CAS Number: 1333319-52-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 177.54 g/mol. Its structure includes a pyridine ring with both chlorine and fluorine substituents, which influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves chlorination and fluorination of isonicotinaldehyde. Common methods include:
- Chlorination : Reaction with chlorine sources in the presence of a catalyst.
- Fluorination : Use of fluorinating agents under controlled conditions to introduce fluorine atoms.
These synthetic routes are optimized for high yield and purity to facilitate further applications in drug discovery and development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated its potential as an effective agent in combating microbial infections, making it a candidate for further exploration in medicinal applications .
Anticancer Activity
This compound has been utilized in the synthesis of naphthofuran scaffolds that show promise as anticancer agents. A series of analogs derived from this compound were tested for their cytotoxic effects on cancer cell lines such as HCT-116, NCI-H23, and PC-3. The results indicated potent cytotoxicity at low concentrations, particularly in compounds where electron-withdrawing groups enhanced activity .
Table 1: Cytotoxicity of Naphthofuran Derivatives Derived from this compound
| Compound ID | Cell Line Tested | IC50 (µM) | Notable Activity |
|---|---|---|---|
| 1d | HCT-116 | 5.4 | NF-κB Inhibition |
| 2g | NCI-H23 | 4.8 | High Cytotoxicity |
| 1a | PC-3 | 6.1 | Moderate Activity |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction may inhibit critical pathways involved in cancer progression and microbial resistance .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Anticancer Compound Development : A study focused on the synthesis of various naphthofuran derivatives showed that modifications on the phenyl ring significantly enhanced NF-κB inhibitory activity. The lead compound exhibited both high cytotoxicity and NF-κB inhibition, suggesting a viable pathway for developing new anticancer therapies .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further development into therapeutic agents .
Q & A
Basic Research: What are the recommended synthetic pathways for 5-Chloro-2,3-difluoroisonicotinaldehyde, and how can its structural integrity be validated?
Methodological Answer:
Synthesis of this compound can be approached via halogen-directed functionalization of the pyridine ring. For example:
- Step 1: Start with a fluorinated pyridine precursor (e.g., 2,3-difluoropyridine) and introduce chlorine at the 5-position via electrophilic substitution using Cl₂/FeCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .
- Step 2: Introduce the aldehyde group via formylation. Reimer-Tiemann reaction or directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with DMF (dimethylformamide) may be effective .
- Validation: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) and HPLC (≥95% purity). Mass spectrometry (HRMS) verifies molecular weight .
Advanced Research: How do chlorine and fluorine substituents influence the electronic environment of the aldehyde group, and what implications does this have for nucleophilic addition reactions?
Methodological Answer:
- Electronic Effects: Chlorine (electron-withdrawing inductive effect) and fluorine (strong electronegativity with mesomeric effects) increase the electrophilicity of the aldehyde. Computational studies (e.g., DFT) can quantify this via Fukui indices or electrostatic potential maps .
- Reactivity Implications: Enhanced electrophilicity favors nucleophilic additions (e.g., Grignard reagents or hydride reductions). However, steric hindrance from fluorine may slow kinetics. Compare kinetic data under varying conditions (e.g., solvent polarity, temperature) to isolate electronic vs. steric contributions .
Basic Research: What are the primary challenges in achieving regioselective functionalization of the pyridine ring during synthesis?
Methodological Answer:
- Directing Groups: Fluorine at the 2- and 3-positions can act as weak directing groups. Use protodeboronation or cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to install substituents.
- Optimization: Screen catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to improve yield. Monitor reaction progress via TLC or GC-MS .
Advanced Research: How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound in aqueous solutions at pH 2–10 to assess hydrolysis susceptibility of the aldehyde group.
- Quantum Mechanics (QM): Calculate pKa of the aldehyde proton to predict deprotonation thresholds. Compare with experimental stability assays (e.g., UV-Vis monitoring of degradation) .
Data Contradiction: Conflicting studies report divergent reactivity in cross-coupling reactions. How can researchers resolve these discrepancies?
Methodological Answer:
- Controlled Replication: Repeat reactions using identical substrates (e.g., boronic acids from ) and catalysts. Document oxygen/moisture levels, as halogenated aldehydes may hydrolyze.
- Advanced Characterization: Use X-ray crystallography to confirm ligand coordination geometry in catalytic intermediates. Compare with kinetic profiles (e.g., Arrhenius plots) to identify rate-limiting steps .
Basic Research: What spectroscopic techniques are most effective for distinguishing positional isomers of halogenated isonicotinaldehydes?
Methodological Answer:
- ¹⁹F NMR : Fluorine’s distinct chemical shifts (δ -110 to -150 ppm) differentiate 2,3-difluoro vs. 3,5-difluoro isomers.
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) provide complementary data.
- Cross-Validation : Combine with 2D NMR (e.g., HSQC, COSY) to assign coupling patterns .
Advanced Research: What role does this compound play in the synthesis of bioactive molecules, and how can its derivatives be optimized for pharmacological activity?
Methodological Answer:
- Applications : The aldehyde serves as a precursor for Schiff bases (e.g., with amines) in anticancer or antimicrobial agents .
- SAR Studies : Systematically modify substituents (e.g., replace Cl with Br) and assay bioactivity. Use docking simulations to predict binding affinity to target proteins (e.g., kinases) .
Basic Research: How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at -20°C to minimize oxidation of the aldehyde group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to avoid hydrolysis. Confirm stability via periodic NMR checks .
Advanced Research: Can kinetic isotope effects (KIEs) elucidate the mechanism of aldehyde group participation in palladium-catalyzed reactions?
Methodological Answer:
- Experimental Design : Compare reaction rates using deuterated vs. non-deuterated aldehydes. A large KIE (e.g., k_H/k_D > 2) suggests proton transfer is rate-limiting.
- Mechanistic Insight : Pair with in situ IR to monitor aldehyde coordination to Pd centers during catalysis .
Data Contradiction: Discrepancies exist in reported melting points. What factors could contribute to this, and how should they be addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
